
(6-METHOXY-3-BIPHENYLYL)BORONICACID
描述
(6-METHOXY-3-BIPHENYLYL)BORONICACID: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its applications in organic synthesis, especially in the Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (6-METHOXY-3-BIPHENYLYL)BORONICACID, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of boronic acids often involves the hydroboration of alkenes or alkynes. This process is rapid and allows for the efficient production of organoborane reagents . Additionally, the dehydration of boric acid with alcohols can produce borate esters, which are precursors for boronic acids .
化学反应分析
Types of Reactions: (6-METHOXY-3-BIPHENYLYL)BORONICACID undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Biaryl compounds, which are formed through the coupling of aryl halides with boronic acids.
科学研究应用
Chemistry: (6-METHOXY-3-BIPHENYLYL)BORONICACID is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Biology and Medicine: Boronic acids, including this compound, have been studied for their potential use in medicinal chemistry. They can act as enzyme inhibitors and have shown promise in the development of drugs for various diseases .
Industry: In the industrial sector, boronic acids are used in the production of polymers and other advanced materials. They are also used as intermediates in the synthesis of agrochemicals and pharmaceuticals .
作用机制
The mechanism of action of (6-METHOXY-3-BIPHENYLYL)BORONICACID in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond, releasing the coupled product.
相似化合物的比较
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxybenzeneboronic acid
- 4-Anisylboronic acid
Uniqueness: (6-METHOXY-3-BIPHENYLYL)BORONICACID is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both phenyl and methoxy groups can enhance its stability and make it a valuable reagent in organic synthesis .
属性
分子式 |
C13H13BO3 |
|---|---|
分子量 |
228.05 g/mol |
IUPAC 名称 |
(4-methoxy-3-phenylphenyl)boronic acid |
InChI |
InChI=1S/C13H13BO3/c1-17-13-8-7-11(14(15)16)9-12(13)10-5-3-2-4-6-10/h2-9,15-16H,1H3 |
InChI 键 |
OODAYTYTMKXJFO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)OC)C2=CC=CC=C2)(O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]-](/img/structure/B8570326.png)
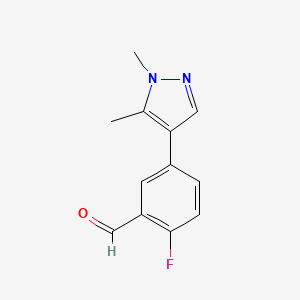
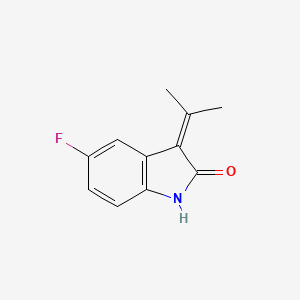
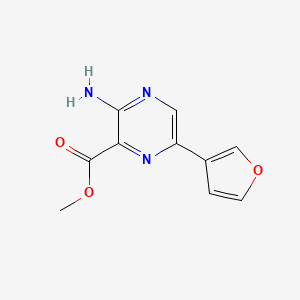
![N-(5-(difluoromethoxy)thiazolo[5,4-b]pyridin-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B8570345.png)
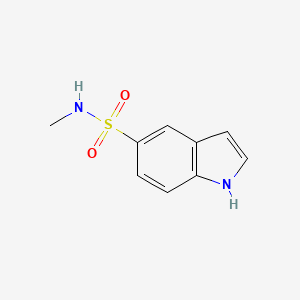
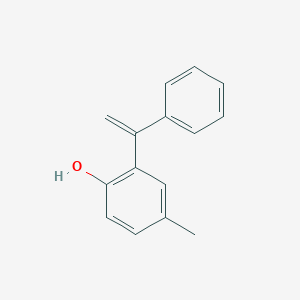
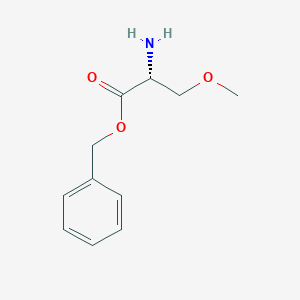
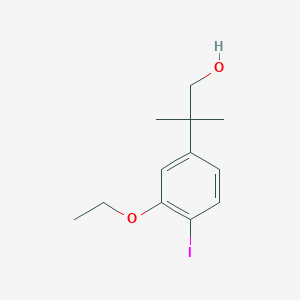
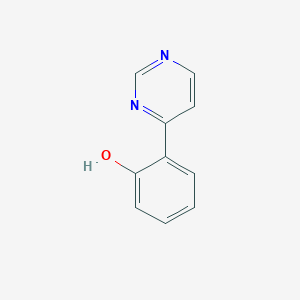
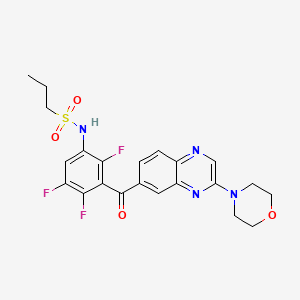
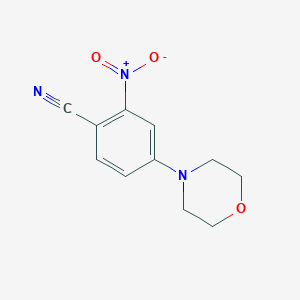
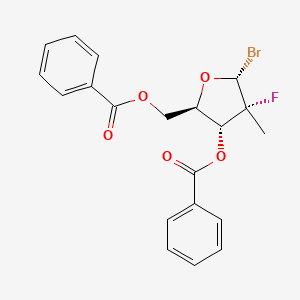
![methyl 2-[4-(2-aminoethyl)phenoxy]acetate](/img/structure/B8570447.png)
